

Advanced Technical Guide: 4,4,6-Trimethyl-1,3,2-dioxaborinane (MPBH)

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4,4,6-Trimethyl-1,3,2-dioxaborinane

CAS No.: 23894-82-8

Cat. No.: B3177849

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Executive Summary

4,4,6-Trimethyl-1,3,2-dioxaborinane (often abbreviated as MPBH or TM-DIB) is a cyclic dialkoxyborane reagent derived from hexylene glycol (2-methyl-2,4-pentanediol). It serves as a thermodynamically stable, cost-effective alternative to Pinacolborane (HBpin) in hydroboration and borylation reactions.

Unlike the 5-membered dioxaborolane ring of pinacolborane, MPBH features a 6-membered dioxaborinane ring. This structural difference imparts superior hydrolytic stability and often allows for the isolation of boronic esters via silica gel chromatography without degradation—a common pain point with less hindered boronates. This guide details its physicochemical profile, synthesis, and application in palladium-catalyzed cross-coupling workflows.

Physicochemical Characterization

The following data establishes the baseline identity for **4,4,6-Trimethyl-1,3,2-dioxaborinane**. Note the specific CAS number refers to the borane (B-H) species, which is the active reagent.

Table 1: Molecular & Physical Properties

Property	Value	Notes
IUPAC Name	4,4,6-Trimethyl-1,3,2-dioxaborinane	
Common Name	Methylpentanediolborane (MPBH)	
CAS Number	23894-82-8	Specific to the B-H reagent
Molecular Formula	C ₆ H ₁₃ BO ₂	
Molecular Weight	127.98 g/mol	Based on standard atomic weights
Physical State	Liquid	Colorless to pale yellow
Density	1.008 g/mL	At 25 °C
Boiling Point	~53-55 °C	At reduced pressure (typical)
Solubility	THF, Dioxane, DCM, Toluene	Hydrolyzes slowly in water

Structural Analysis & Stability Mechanism

The "Six-Membered" Advantage

The core utility of MPBH lies in its ring size. While Pinacolborane forms a strained 5-membered ring, MPBH forms a 6-membered chair-like conformation.

- **Thermodynamic Stability:** The 1,3,2-dioxaborinane ring is essentially stress-free compared to the dioxaborolane system.
- **Steric Shielding:** The three methyl groups (two at C4, one at C6) provide significant steric bulk around the oxygen atoms. This "picket fence" effect retards the approach of water molecules, making MPBH derivatives significantly more resistant to hydrolysis (protodeboronation) during workup.
- **Chromatographic Robustness:** Unlike many boronic acids that streak or decompose on silica, MPBH esters are often stable enough to be purified using standard flash column

chromatography.

Experimental Protocols

Protocol A: Synthesis of 4,4,6-Trimethyl-1,3,2-dioxaborinane

Rationale: Preparing the reagent in situ or fresh is often preferred to ensure maximum hydride activity, although it is commercially available.

Reagents:

- 2-Methyl-2,4-pentanediol (Hexylene Glycol) [1.0 equiv]
- Borane-Dimethyl Sulfide Complex ($\text{BH}_3 \cdot \text{SMe}_2$) [1.0 equiv]
- Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Step-by-Step Methodology:

- Setup: Flame-dry a 2-neck round-bottom flask and equip it with a magnetic stir bar, rubber septum, and an argon inlet.
- Solvation: Charge the flask with Hexylene Glycol (1.0 equiv) and anhydrous DCM (0.5 M concentration). Cool the solution to 0 °C using an ice bath.
- Addition: Dropwise add $\text{BH}_3 \cdot \text{SMe}_2$ (1.0 equiv) over 15–20 minutes. Caution: Gas evolution (H_2) will occur.
- Equilibration: Allow the reaction to warm to room temperature (25 °C) and stir for 1 hour.
- Workup: The resulting solution contains the active MPBH reagent. For isolation, remove the solvent and dimethyl sulfide byproduct under high vacuum. The residue is the pure liquid reagent.

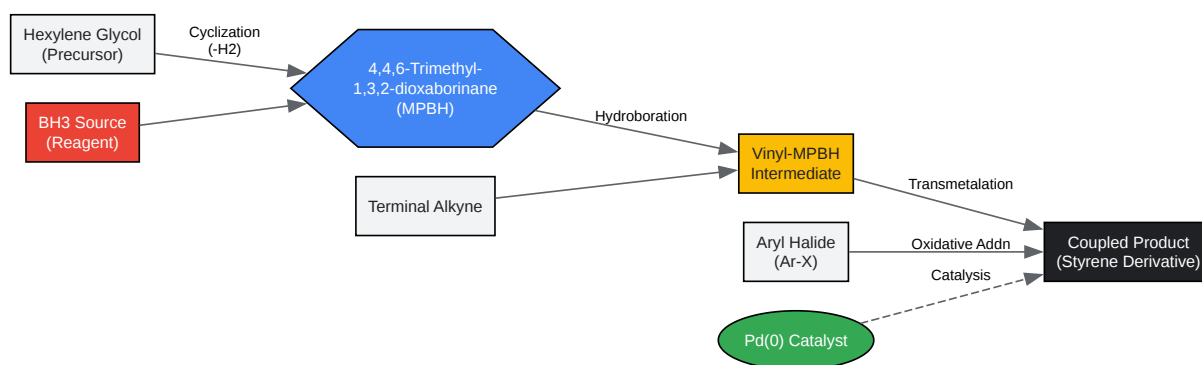
Protocol B: Catalytic Hydroboration of Alkynes

Rationale: This workflow installs the MPBH moiety onto a terminal alkyne, creating a vinylboronate suitable for Suzuki coupling.

- Reactants: Terminal Alkyne (1.0 equiv), MPBH (1.1 equiv).
- Catalyst: $ZrCp_2HCl$ (Schwartz's Reagent, 5 mol%) or simply thermal conditions depending on substrate.
- Procedure: Mix alkyne and MPBH in DCM. Add catalyst.[1][2] Stir at RT for 2–4 hours.
- Purification: Concentrate and purify via silica gel flash chromatography (Hexanes/EtOAc).

Reaction Workflow Visualization

The following diagram illustrates the transformation from the raw diol precursor to the active reagent and its subsequent application in a Suzuki-Miyaura Cross-Coupling cycle.



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Figure 1: Synthesis and Application Workflow of MPBH. The reagent is generated from Hexylene Glycol and then utilized to convert alkynes into stable vinylboronates for cross-coupling.

Safety & Handling (E-E-A-T)

As a Senior Application Scientist, it is imperative to note that while MPBH is "stable" relative to other boranes, it remains a reactive hydride.

- Flammability: MPBH is a flammable liquid (Flash point ~12 °C).[3] All transfers must occur under an inert atmosphere (Nitrogen or Argon).
- Pressure Build-up: The synthesis releases Hydrogen gas (H₂). Ensure reaction vessels are properly vented to a fume hood exhaust.
- Toxicity: Like many organoborons, it may cause eye irritation and is suspected of reproductive toxicity. Use standard PPE (gloves, goggles, lab coat).

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- [To cite this document: BenchChem. \[Advanced Technical Guide: 4,4,6-Trimethyl-1,3,2-dioxaborinane \(MPBH\)\]. BenchChem, \[2026\]. \[Online PDF\]. Available at: \[https://www.benchchem.com/product/b3177849/docs#advanced-technical-guide-4-4-6-trimethyl-1-3-2-dioxaborinane-mpbh\]](#)

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